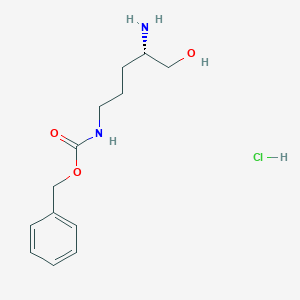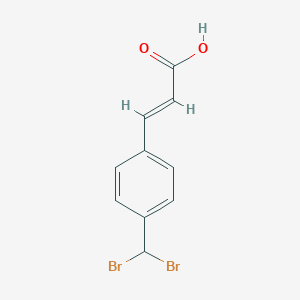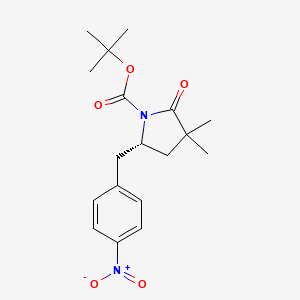![molecular formula C9H13BF3KO2 B12935247 Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of trifluoroborate adds to its chemical versatility, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate boron-containing reagents under controlled conditions. The process often requires the use of solvents like toluene and catalysts to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The spirocyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like methanol, chloroform, and acetone are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate involves its interaction with molecular targets through its reactive functional groups. The trifluoroborate moiety can participate in coordination with metal centers, while the spirocyclic structure provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the trifluoroborate group.
1,4-Cyclohexanedione Monoethylene Acetal: Another spirocyclic compound used in organic synthesis.
4,4-Difluorocyclohexanone: A compound with a similar boron-containing functional group
Uniqueness
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate stands out due to its combination of a spirocyclic framework and a trifluoroborate group. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H13BF3KO2 |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
potassium;1,4-dioxaspiro[4.5]decan-8-ylidenemethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c11-10(12,13)7-8-1-3-9(4-2-8)14-5-6-15-9;/h7H,1-6H2;/q-1;+1 |
Clave InChI |
TUHSOWJUVUZVKI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C=C1CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)

![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)




![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
